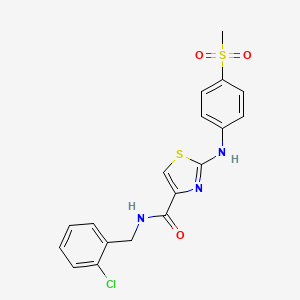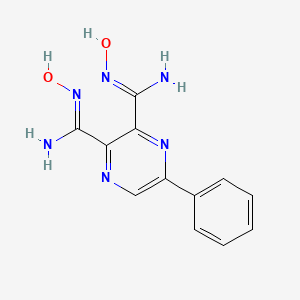
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. Benzothiazole derivatives have been extensively studied for their potential use in various therapeutic areas, including as antimicrobial agents and in cardiovascular disease treatment.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the formation of the core benzothiazole ring followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of N-substituted benzothiazole derivatives can be achieved through the reaction of 2-halobenzothiazoles with different amines or amides . The synthesis process is crucial as it impacts the yield, purity, and pharmacological properties of the final compound.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The substitution pattern on the benzothiazole core can significantly influence the molecular properties, such as electronic distribution, conformational stability, and the ability to form hydrogen bonds, which are essential for biological activity. Crystal structure analysis can provide insights into the intermolecular interactions and the stability of the compound .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. These reactions allow for the introduction of various functional groups that can modulate the biological activity of the compound. For example, the introduction of a phenoxy group can enhance the antimicrobial activity of the benzothiazole derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core structure. These properties are important for the pharmacokinetic profile of the compound, including absorption, distribution, metabolism, and excretion. The presence of electron-withdrawing or electron-donating groups can also affect the acidity and basicity of the molecule, which in turn can influence its interaction with biological targets .
Aplicaciones Científicas De Investigación
Photo-Physical Characteristics
Research into benzothiazole derivatives, similar to N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide, has explored their photo-physical properties. These compounds show excited state intra-molecular proton transfer pathways with unique absorption and emission characteristics, useful in fluorescence studies and potentially in imaging applications (Padalkar et al., 2011).
Antimicrobial Activity
Several studies have synthesized benzothiazole derivatives and evaluated their antimicrobial properties. These compounds exhibit significant in vitro antibacterial and antifungal activities, which could be leveraged in developing new antimicrobial agents (Padalkar et al., 2016).
Anticancer Evaluation
Benzothiazole derivatives have been synthesized and tested for their anticancer activity. Some compounds have shown promising results against various cancer cell lines, suggesting their potential in cancer therapy (Ravinaik et al., 2021).
Psychotropic and Anti-Inflammatory Activity
Certain benzothiazole derivatives exhibit notable psychotropic, anti-inflammatory, and cytotoxic effects. These findings indicate potential therapeutic applications in treating neurological disorders and inflammation (Zablotskaya et al., 2013).
Fluorescent Sensors
Research into benzothiazole-based fluorescent sensors has shown their capability in detecting specific analytes, such as Al3+ and Zn2+, due to significant spectral changes upon coordination. This property can be utilized in chemical sensing and imaging applications (Suman et al., 2019).
In Vivo Diuretic Activity
Certain benzothiazole carboxamide derivatives have been investigated for their in vivo diuretic activity. This suggests potential applications in treating conditions related to fluid retention or kidney function (Yar & Ansari, 2009).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly against steel corrosion in acidic environments. This application is relevant in industrial settings where corrosion prevention is crucial (Hu et al., 2016).
Propiedades
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-13-7-6-10-15-17(13)20-18(23-15)19-16(21)11-12-22-14-8-4-3-5-9-14/h3-10H,2,11-12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMWZXAJPHQSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)
![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)
![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3013556.png)


![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)
![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)

